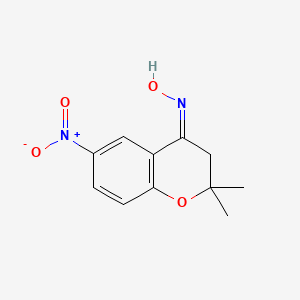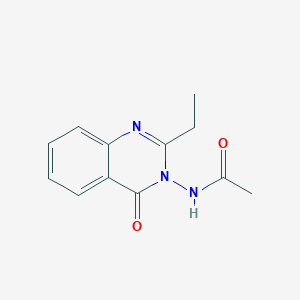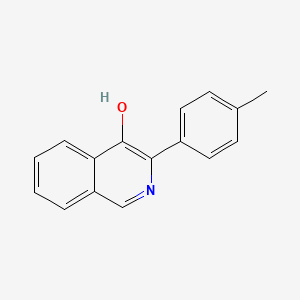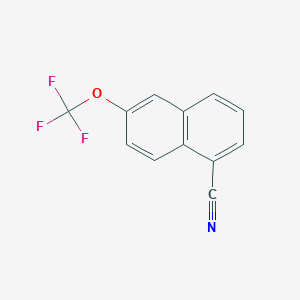![molecular formula C13H19N3O B11875440 1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)- CAS No. 646056-10-2](/img/structure/B11875440.png)
1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(5-Methoxypyridin-3-yl)-1,7-diazaspirononane is a complex organic compound that features a spirocyclic structure with a methoxypyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-methoxypyridin-3-yl)-1,7-diazaspirononane typically involves the formation of the spirocyclic core followed by the introduction of the methoxypyridine group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The methoxypyridine group can then be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-(5-Methoxypyridin-3-yl)-1,7-diazaspirononane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the pyridine ring can yield a piperidine derivative.
Aplicaciones Científicas De Investigación
7-(5-Methoxypyridin-3-yl)-1,7-diazaspirononane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving spirocyclic compounds.
Industry: It can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7-(5-methoxypyridin-3-yl)-1,7-diazaspirononane involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyridine moiety can interact with aromatic residues in the active site of an enzyme, while the spirocyclic structure can provide steric hindrance that affects the binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
7-(4-Methoxypyridin-3-yl)-1,7-diazaspirononane: Similar structure but with a different substitution pattern on the pyridine ring.
7-(5-Hydroxypyridin-3-yl)-1,7-diazaspirononane: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
7-(5-Methoxypyridin-3-yl)-1,7-diazaspirononane is unique due to its specific substitution pattern and the presence of both a spirocyclic structure and a methoxypyridine moiety. This combination of features gives it distinct chemical and biological properties that are not found in other similar compounds.
Propiedades
Número CAS |
646056-10-2 |
|---|---|
Fórmula molecular |
C13H19N3O |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
7-(5-methoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C13H19N3O/c1-17-12-7-11(8-14-9-12)16-6-4-13(10-16)3-2-5-15-13/h7-9,15H,2-6,10H2,1H3 |
Clave InChI |
UGDSYGHDYFSOJQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=CC(=C1)N2CCC3(C2)CCCN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2,3-Dihydro-1H-inden-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B11875375.png)

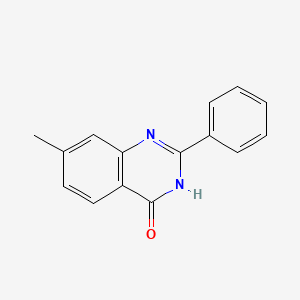
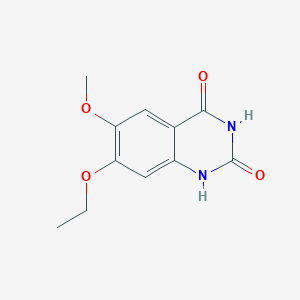
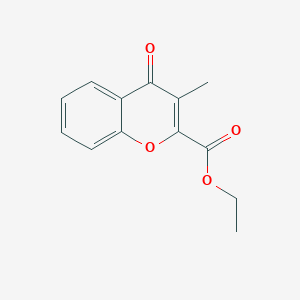
![Ethyl 4-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11875418.png)


